molecular formula C11H12F3NO B2905402 3-[4-(Trifluoromethyl)phenyl]morpholine CAS No. 1024174-16-0

3-[4-(Trifluoromethyl)phenyl]morpholine

Cat. No.: B2905402
CAS No.: 1024174-16-0
M. Wt: 231.218
InChI Key: CKCJOQMDMYPVKX-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]morpholine is an organic compound with the molecular formula C11H12F3NO. It features a morpholine ring substituted with a 4-(trifluoromethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine typically involves the reaction of 4-(trifluoromethyl)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl group, which confer distinct chemical and physical properties. This combination can result in enhanced stability, reactivity, and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJOQMDMYPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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